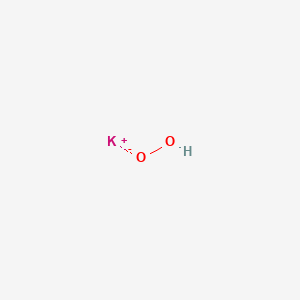
Potassium Dioxide; Potassium Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium superoxide is an inorganic compound with the chemical formula KO2. It is a yellow paramagnetic solid that decomposes in moist air. This compound is a rare example of a stable salt of the superoxide anion. Potassium superoxide is used as a carbon dioxide scrubber, water dehumidifier, and oxygen generator in rebreathers, spacecraft, submarines, and spacesuits .
準備方法
Synthetic Routes and Reaction Conditions
Potassium superoxide is produced by burning molten potassium in an atmosphere of excess oxygen. The reaction can be represented as: [ \text{K} + \text{O}_2 \rightarrow \text{KO}_2 ]
The salt consists of potassium cations (K+) and superoxide anions (O2−), linked by ionic bonding. The O–O distance in the superoxide anion is 1.28 Å .
Industrial Production Methods
Industrial production of potassium superoxide involves similar methods, where molten potassium is exposed to an oxygen-rich environment. The process is carefully controlled to ensure the formation of KO2 without contamination from other potassium oxides .
化学反応の分析
Types of Reactions
Potassium superoxide undergoes several types of chemical reactions, including:
Oxidation: Potassium superoxide acts as an oxidizing agent.
Reduction: It can be reduced to potassium oxide (K2O).
Disproportionation: In the presence of water, potassium superoxide disproportionates to form potassium hydroxide, oxygen, and hydrogen peroxide.
Common Reagents and Conditions
-
Water: : Upon contact with water, potassium superoxide undergoes disproportionation: [ 4 \text{KO}_2 + 2 \text{H}_2\text{O} \rightarrow 4 \text{KOH} + 3 \text{O}_2 ] [ 2 \text{KO}_2 + 2 \text{H}_2\text{O} \rightarrow 2 \text{KOH} + \text{H}_2\text{O}_2 + \text{O}_2 ]
-
Carbon Dioxide: : Potassium superoxide reacts with carbon dioxide, releasing oxygen: [ 4 \text{KO}_2 + 2 \text{CO}_2 \rightarrow 2 \text{K}_2\text{CO}_3 + 3 \text{O}_2 ] [ 4 \text{KO}_2 + 4 \text{CO}_2 + 2 \text{H}_2\text{O} \rightarrow 4 \text{KHCO}_3 + 3 \text{O}_2 ]
Major Products Formed
The major products formed from the reactions of potassium superoxide include potassium hydroxide (KOH), oxygen (O2), potassium carbonate (K2CO3), and hydrogen peroxide (H2O2) .
科学的研究の応用
Potassium superoxide has several scientific research applications:
Metal-Air Batteries: Potassium superoxide is used in metal-air batteries, particularly potassium-oxygen batteries, due to its high energy density and efficiency.
Respiratory Equipment: It is used in chemical oxygen generators for rebreathers, spacecraft, submarines, and spacesuits.
Laboratory Reagent: Potassium superoxide is used as a reagent in organic synthesis, particularly in reactions requiring a strong oxidizing agent.
作用機序
Potassium superoxide acts as a source of superoxide anions (O2−), which are strong oxidizing agents. The superoxide anion can participate in various redox reactions, depending on the reaction partner. Upon contact with water, potassium superoxide undergoes disproportionation to form potassium hydroxide, oxygen, and hydrogen peroxide .
In metal-air batteries, potassium superoxide undergoes a one-electron redox process, where the superoxide anion is reduced to form oxygen. This process is highly efficient and contributes to the high energy density of these batteries .
類似化合物との比較
Potassium superoxide can be compared with other alkali metal superoxides, such as:
- Lithium Superoxide (LiO2)
- Sodium Superoxide (NaO2)
- Rubidium Superoxide (RbO2)
- Caesium Superoxide (CsO2)
These compounds share similar properties, such as being strong oxidizing agents and forming stable superoxide anions. potassium superoxide is unique in its widespread use in respiratory equipment and metal-air batteries due to its optimal balance of reactivity and stability .
特性
分子式 |
HKO2 |
|---|---|
分子量 |
72.105 g/mol |
InChI |
InChI=1S/K.H2O2/c;1-2/h;1-2H/q+1;/p-1 |
InChIキー |
JAXLCNCZJFJWAK-UHFFFAOYSA-M |
正規SMILES |
O[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride](/img/structure/B13843347.png)
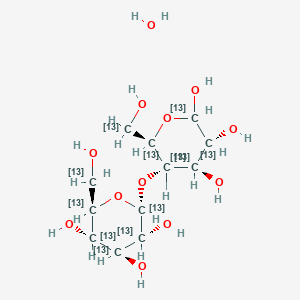

![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
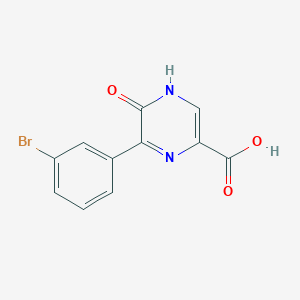

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine](/img/structure/B13843381.png)
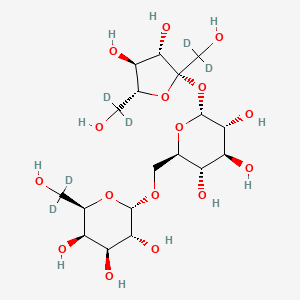
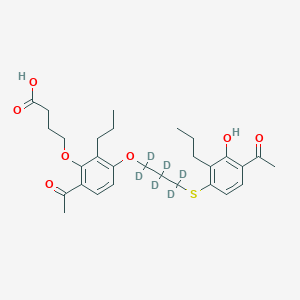
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
